molecular formula C28H27N5O2S B2360973 4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-42-2

4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2360973
CAS RN: 1111197-42-2
M. Wt: 497.62
InChI Key:
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Description

The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as triazoles . Triazoles are a group of heterocyclic compounds, which are cyclic compounds with at least two different elements as atoms of ring members . Triazoles contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

While specific synthesis methods for your compound are not available, triazoles are commonly synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, but the specifics would depend on the other functional groups present in the molecule. In general, triazoles can participate in reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the nitrogen atoms .

Scientific Research Applications

The compound you’re referring to, with the chemical formula

C24H23N5O2S C_{24}H_{23}N_{5}O_{2}S C24​H23​N5​O2​S

, is a derivative of the 1,2,4-triazolo[4,3-a]quinazoline class. These compounds are known for their diverse pharmacological activities due to the presence of the triazole moiety, which is a five-membered heterocyclic ring containing three nitrogen atoms. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications:

Antifungal Applications

Triazole derivatives like the one are well-known for their antifungal properties. They can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to increased membrane permeability and ultimately, cell death .

Antibacterial Properties

The triazole ring is capable of binding with various enzymes and receptors in biological systems, which can be exploited to develop new antibacterial agents. These agents can be particularly effective against multidrug-resistant strains of bacteria .

Anticancer Potential

Some triazole derivatives have shown promise in anticancer research. They can interact with tubulin at the molecular level, disrupting microtubule dynamics, which is a crucial process for cancer cell division and proliferation .

Antiviral Activity

The structural versatility of triazole compounds allows them to be tailored to target specific viral enzymes or replication processes. This makes them potential candidates for the development of new antiviral drugs .

Anti-inflammatory and Analgesic Effects

Triazole derivatives can also exhibit anti-inflammatory and analgesic effects. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating the activity of enzymes involved in the inflammatory response .

Antiepileptic Uses

The compound’s ability to bind with central nervous system receptors can be harnessed to develop new treatments for epilepsy. Triazole derivatives can modulate neurotransmitter release, which can help in controlling seizures .

Antidepressant and Anxiolytic Effects

The interaction of triazole derivatives with neurotransmitter systems can also be beneficial in the treatment of depression and anxiety disorders. They can influence the levels of serotonin and other neurotransmitters in the brain .

Future Directions

Triazoles are a focus of ongoing research due to their wide range of biological activities . Future research may involve the synthesis of new triazole derivatives and the exploration of their potential as therapeutic agents .

properties

IUPAC Name

4-benzyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-13-14-23-24(15-22)33-27(32(26(23)35)16-20-7-5-4-6-8-20)30-31-28(33)36-17-21-11-9-19(3)10-12-21/h4-15,18H,16-17H2,1-3H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYBDJZTDJXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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